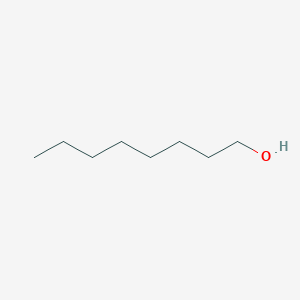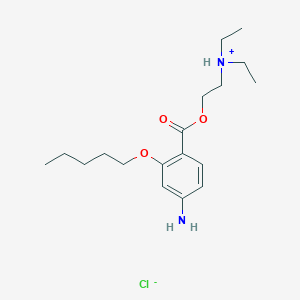
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, also known as procaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1905 by Alfred Einhorn, a German chemist. Since then, it has been widely used in various medical procedures due to its effectiveness and low toxicity.
Wirkmechanismus
Procaine works by blocking the influx of sodium ions into the nerve cells, which prevents the generation and conduction of nerve impulses. This results in a loss of sensation in the area where the drug is applied.
Biochemische Und Physiologische Effekte
Procaine has been shown to have antioxidant properties, which can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Procaine is a widely used local anesthetic due to its low toxicity and effectiveness. However, it has a short duration of action and may cause allergic reactions in some individuals.
Zukünftige Richtungen
1. Development of new local anesthetics with longer duration of action and fewer side effects.
2. Investigation of the potential therapeutic uses of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride in the treatment of various diseases.
3. Study of the mechanisms underlying the antioxidant and anti-inflammatory effects of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
4. Development of new methods for synthesizing 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride and other local anesthetics.
5. Investigation of the potential use of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride as a tool for studying the mechanisms of action of other drugs.
Synthesemethoden
Procaine is synthesized by reacting p-aminobenzoic acid with diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then esterified with pentanol to form 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.
Wissenschaftliche Forschungsanwendungen
Procaine has been extensively used in scientific research for its ability to block voltage-gated sodium channels, resulting in local anesthesia. It has also been used as a tool to study the mechanisms of action of other local anesthetics.
Eigenschaften
CAS-Nummer |
100311-09-9 |
|---|---|
Produktname |
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |
Molekularformel |
C18H31ClN2O3 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
InChI-Schlüssel |
LQXYIGKYIURAAX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Kanonische SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Synonyme |
2-(4-amino-2-pentoxy-benzoyl)oxyethyl-diethyl-azanium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



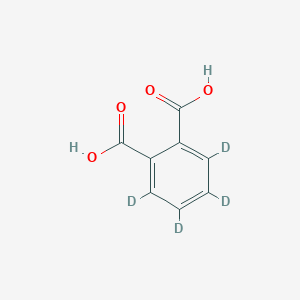
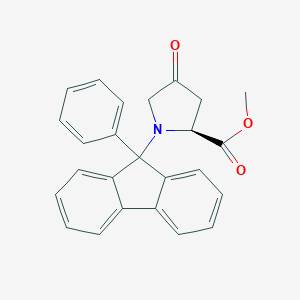
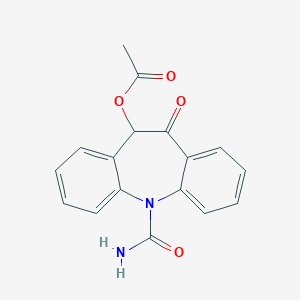
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
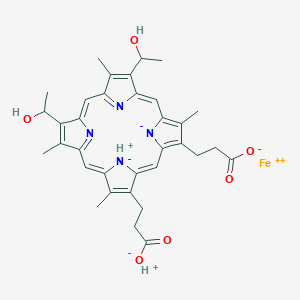


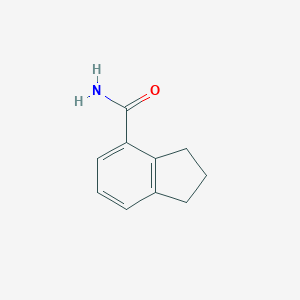

![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


